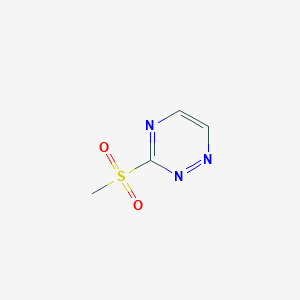

3-(methylsulfonyl)-1,2,4-Triazine

Vue d'ensemble

Description

Methylsulfonyl is a functional group in organic chemistry, which consists of a sulfonyl group attached to a methyl group . Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,2,3-triazines being common .

Synthesis Analysis

While specific synthesis methods for “3-(methylsulfonyl)-1,2,4-Triazine” are not available, methylsulfonyl compounds and triazines are synthesized through various methods. For instance, vinyl sulfones are synthesized through reactions including olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and others .Chemical Reactions Analysis

Methylsulfonyl compounds and triazines undergo various chemical reactions. For instance, vinyl sulfones participate in 1,4-addition reactions and cycloaddition reactions .Applications De Recherche Scientifique

Synthesis and Reactivity

- 3-(methylsulfonyl)-1,2,4-triazine has been optimized for the synthesis of 3-substituted 1,2,4-triazines, demonstrating reactivity with various nucleophiles like alkyl and aryl thiols, alkylamines, phenols, and alcohols. Good yields were achieved, particularly with alkali metal carbonates and magnesium alkoxides as nucleophiles (Shi et al., 2016).

Chemical Transformations

- A study on the reduction of sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines, including 3-(methylsulfonyl) derivatives, showed specific reactivity leading to the formation of pyrazolo[5,1-c][1,2,4]triazine dihydro derivatives (Ledenyova et al., 2017).

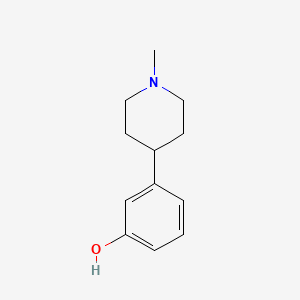

Biological Applications

- Sulfonated zinc-triazine complexes involving 3-(methylsulfonyl)-1,2,4-triazine have been synthesized and characterized for potential biological applications, showing promising interactions with bovine serum albumin (BSA), which indicates potential for serum distribution via albumins (Abeydeera et al., 2018).

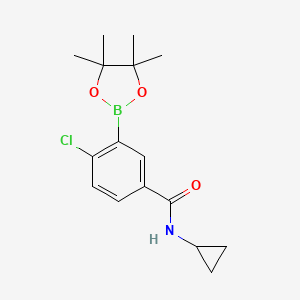

Boron-Centered Derivatives

- The reactivity of 3-ethylsulfonyl-1,2,4-triazines has led to the synthesis of novel boron-containing derivatives, offering new avenues in the study of boron-centered compounds (Azev et al., 2003).

Heterocyclic Chemistry

- The synthesis of functionalized 1H-pyrazolo[4,3-e]-[1,2,4]triazines from 3-methyl-5-methylsulfonyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine demonstrates the versatility of 3-(methylsulfonyl)-1,2,4-triazines in heterocyclic chemistry (Rykowski & Mojzych, 2004).

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to triazine, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action is often determined by the compound’s chemical structure and the nature of its target .

Biochemical Pathways

For example, some compounds inhibit or enhance the activity of enzymes involved in these pathways, altering the production of certain metabolites .

Pharmacokinetics

It’s known that these properties significantly impact a compound’s bioavailability, efficacy, and potential side effects .

Result of Action

It’s known that the result of a compound’s action can range from the alteration of a single molecular process to widespread changes in cellular function .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence a compound’s action .

Propriétés

IUPAC Name |

3-methylsulfonyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-10(8,9)4-5-2-3-6-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRVNFNJYHDNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543399 | |

| Record name | 3-(Methanesulfonyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-1,2,4-Triazine | |

CAS RN |

105783-77-5 | |

| Record name | 3-(Methanesulfonyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

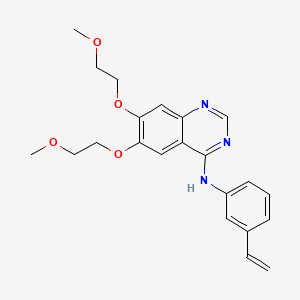

Q1: Why is 3-(methylsulfonyl)-1,2,4-triazine considered a useful precursor in organic synthesis?

A: 3-(Methylsulfonyl)-1,2,4-triazine acts as a versatile precursor for various 1,2,4-triazine derivatives due to the reactivity of the methylsulfonyl group. It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. [] This allows for the efficient synthesis of a library of 3-substituted 1,2,4-triazines, which are valuable building blocks for pharmaceuticals and other biologically active compounds. []

Q2: What type of reaction does 3-(methylsulfonyl)-1,2,4-triazine undergo with enamines?

A: 3-(methylsulfonyl)-1,2,4-triazine participates in inverse-electron-demand Diels-Alder reactions with enamines. [, ] This reaction pathway allows for the synthesis of complex heterocyclic structures, particularly 1-(methylsulfonyl)tetrahydroisoquinolines, which are important intermediates in medicinal chemistry. [, ] Notably, researchers have successfully isolated and characterized crystalline intermediates from this reaction, providing valuable insights into the reaction mechanism. [, ]

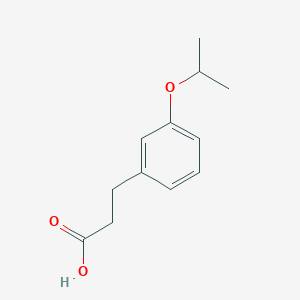

Q3: Can you provide an example of how 3-(methylsulfonyl)-1,2,4-triazine derivatives are utilized in drug discovery?

A: Researchers explored 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, synthesized from 3-(methylsulfonyl)-1,2,4-triazine, as potential blood platelet aggregation inhibitors. [, ] This research stemmed from the observation that 2,3-diphenyl-5-ethoxypyrazine showed promising inhibitory activity against arachidonic acid-induced platelet aggregation. [, ] By leveraging the synthetic utility of 3-(methylsulfonyl)-1,2,4-triazine, they developed a series of analogs, leading to the identification of 6-isopropoxy-2,3-bis(4-methoxyphenyl)-pyrazine with enhanced inhibitory activity compared to the reference compound anitrazafen. [, ]

Q4: Are there alternative synthetic routes to obtain 3-substituted 1,2,4-triazines?

A: While alternative routes to synthesize specific 3-substituted 1,2,4-triazines might exist, utilizing 3-(methylsulfonyl)-1,2,4-triazine as a common precursor offers a unified and efficient approach. [] This strategy streamlines the synthetic process and allows for the exploration of a broader range of substituents with relative ease, ultimately facilitating the discovery of novel compounds with desirable properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)

![1-[(2-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078899.png)

![1-[(4-Methoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3078905.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)